molecular formula C10H15N B012188 3-Isobutyl-2-methylpyridine CAS No. 110824-06-1

3-Isobutyl-2-methylpyridine

Cat. No. B012188
M. Wt: 149.23 g/mol
InChI Key: OENODJPDTAXGNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isobutyl-2-methylpyridine, also known as IBMP, is a chemical compound that belongs to the class of pyridines. It is a colorless liquid with a strong odor and is commonly used in research studies due to its unique properties.

Mechanism Of Action

The mechanism of action of 3-Isobutyl-2-methylpyridine is not fully understood. However, it is known to interact with certain receptors in the brain, including the nicotinic acetylcholine receptor. 3-Isobutyl-2-methylpyridine has been shown to affect the release of neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and behavior.

Biochemical And Physiological Effects

3-Isobutyl-2-methylpyridine has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the release of certain neurotransmitters, as mentioned above. It has also been shown to have an effect on the activity of enzymes involved in the metabolism of drugs. Additionally, 3-Isobutyl-2-methylpyridine has been shown to have an effect on the immune system, although the exact mechanism of action is not fully understood.

Advantages And Limitations For Lab Experiments

3-Isobutyl-2-methylpyridine has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in high yields. It also has a strong odor, which makes it easy to detect in experiments. However, there are also limitations to its use. 3-Isobutyl-2-methylpyridine has a relatively short half-life, which means that it may not be suitable for long-term studies. Additionally, its strong odor may be a disadvantage in certain experiments.

Future Directions

There are several future directions for research related to 3-Isobutyl-2-methylpyridine. One area of interest is its potential role in drug discovery and development. 3-Isobutyl-2-methylpyridine has been shown to interact with certain receptors in the brain, which may make it a promising target for the development of new drugs. Additionally, 3-Isobutyl-2-methylpyridine may have potential applications in the treatment of certain neurological disorders. Further research is needed to fully understand the potential of 3-Isobutyl-2-methylpyridine in these areas.
Conclusion:
In conclusion, 3-Isobutyl-2-methylpyridine is a chemical compound that has been widely used in scientific research. Its unique properties make it a valuable tool for studying olfaction, taste perception, and drug discovery. While the mechanism of action of 3-Isobutyl-2-methylpyridine is not fully understood, it has been shown to have a variety of biochemical and physiological effects. There are also several future directions for research related to 3-Isobutyl-2-methylpyridine, including its potential role in drug discovery and development.

Synthesis Methods

The synthesis of 3-Isobutyl-2-methylpyridine involves the reaction of 2-methyl-5-nitropyridine with isobutylmagnesium bromide in the presence of a catalyst. The reaction mixture is then treated with hydrochloric acid to obtain the final product. This synthesis method has been optimized to produce high yields of 3-Isobutyl-2-methylpyridine.

Scientific Research Applications

3-Isobutyl-2-methylpyridine has been widely used in scientific research due to its unique properties. It is commonly used as a flavoring agent in the food industry, but its role in research is much more significant. 3-Isobutyl-2-methylpyridine has been used in studies related to olfaction and taste perception. It is also used in studies related to drug discovery and development, as it has been shown to interact with certain receptors in the brain.

properties

CAS RN

110824-06-1

Product Name

3-Isobutyl-2-methylpyridine

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

2-methyl-3-(2-methylpropyl)pyridine

InChI

InChI=1S/C10H15N/c1-8(2)7-10-5-4-6-11-9(10)3/h4-6,8H,7H2,1-3H3

InChI Key

OENODJPDTAXGNG-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=N1)CC(C)C

Canonical SMILES

CC1=C(C=CC=N1)CC(C)C

synonyms

Pyridine, 2-methyl-3-(2-methylpropyl)- (9CI)

Origin of Product

United States

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